(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general steps are as follows:
Starting Materials: 3-bromo-4-methoxybenzaldehyde and 1,3-diphenyl-1H-pyrazol-4-yl ketone.
Reaction Conditions: The reaction is usually performed in an ethanol solution with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The aldehyde and ketone are mixed in the ethanol solution, and the base is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical methods.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one: Similar structure but with one less phenyl group.
(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-en-1-one: Similar structure but with a different position of the pyrazole ring.
Uniqueness
The uniqueness of (2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromo and methoxy groups, along with the diphenylpyrazole moiety, provides a unique combination of electronic and steric effects that can be exploited in various applications.
Properties
Molecular Formula |
C25H19BrN2O2 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C25H19BrN2O2/c1-30-24-15-13-19(16-22(24)26)23(29)14-12-20-17-28(21-10-6-3-7-11-21)27-25(20)18-8-4-2-5-9-18/h2-17H,1H3/b14-12+ |
InChI Key |
BWWGFJUMLMLWTK-WYMLVPIESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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